![molecular formula C11H14BrNO4S B1333111 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid CAS No. 250714-81-9](/img/structure/B1333111.png)
2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid
Übersicht
Beschreibung
2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid is a compound that can be associated with the field of organic chemistry, particularly in the context of synthesizing brominated aromatic compounds and amino acids. While the provided papers do not directly discuss this compound, they offer insights into related bromination reactions, the synthesis of brominated amino acids, and the resolution of similar compounds, which can be extrapolated to understand the properties and synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid.
Synthesis Analysis
The synthesis of brominated aromatic compounds, such as the one , often involves the introduction of a bromine atom into an aromatic ring. Paper discusses the bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid, which is an intermediate for dyes. Although the compound is not a dye, the bromination principles may be similar, involving electrophilic aromatic substitution. Paper describes the preparation of 2-Amino-4-bromobutanoic acid from N-Boc-glutamic acid α tert-butyl ester, using Barton’s radical decarboxylation. This method could potentially be adapted for the synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid by introducing the appropriate sulfonyl amino group in the reaction sequence.
Molecular Structure Analysis
The molecular structure of brominated amino acids is crucial for their biological activity and physical properties. Paper details the X-ray structure determination of a related amino acid, which is a component of bestatin, an inhibitor of certain peptidases. The stereochemistry of such compounds is important, and the paper confirms the (2S, 3R)-configuration of the amino acid . This information is relevant for understanding the three-dimensional structure of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid, which may also exhibit chiral centers requiring stereochemical analysis.
Chemical Reactions Analysis
The reactivity of brominated compounds with various nucleophiles is a key aspect of their chemical behavior. Paper mentions that the synthesized 2-Amino-4-bromobutanoic acid reacted with different nitrogen, oxygen, and sulfur nucleophiles to yield nonnatural amino acids. This suggests that 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid could also participate in nucleophilic substitution reactions, potentially leading to a wide range of derivatives with varying biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Paper explores the optical resolution of 2-(4-substituted phenyl)-3-methylbutanoic acids, which is related to the compound of interest. The study indicates that the diethylamine salts of these acids have a 2:1 acid to amine molar ratio, which could be indicative of the acid's ability to form salts and its potential solubility in various solvents. This information can be used to infer the solubility, melting point, and crystalline properties of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : Novel valine-derived compounds, including those with a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, have shown antimicrobial activity against Gram-positive bacterial strains and the Candida albicans strain. This suggests potential applications in combating bacterial and fungal infections (Apostol et al., 2021).
Analytical Chemistry Applications : Antibodies generated against specific sulfonamide antibiotic congeners, including those with aminobenzenesulfonylamino moieties, have been utilized in developing highly sensitive enzyme-linked immunosorbent assays (ELISAs). These are particularly useful in detecting sulfonamide antibiotics in milk samples, showcasing applications in food safety and quality control (Adrián et al., 2009).
Synthesis of Bioactive Compounds : Research has explored the synthesis of heteroaryl sulfonamides, where the phenyl-sulfonyl moiety is replaced with hydrophilic heteroarylsulfonyl moieties. These compounds exhibit optimized antagonist activity and potential in vivo activity, indicating applications in drug discovery and development (Naganawa et al., 2006).
Organic Synthesis and Chemical Analysis : Studies have described the synthesis of various amino acid derivatives, including those with bromophenol and sulfonyl groups. These compounds have potential applications in organic chemistry and analytical studies, providing insights into new chemical structures and their properties (Zhao et al., 2004).
Enzyme Inhibition and Anticancer Research : Some sulfonamide derivatives structurally related to glutamine have been synthesized as potential inhibitors of L-asparagine synthetase, with an aim to explore their use as antitumor agents. Although the results were not conclusive for cancer treatment, such research contributes to understanding enzyme inhibition and its potential applications in cancer research (Brynes et al., 1978).
Development of Antiulcer Agents : Amino acid conjugated sulfonamides have been developed and tested for their potential as antiulcer agents. This includes studying their efficacy in various gastric models and exploring their mode of action, highlighting their therapeutic potential in gastroenterology (Sahoo & Subudhi, 2014).
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOVDTSLIWUYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300583 | |
| Record name | N-[(4-Bromophenyl)sulfonyl]valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid | |
CAS RN |
250714-81-9 | |
| Record name | N-[(4-Bromophenyl)sulfonyl]valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Bromophenyl)sulfonyl]valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)
![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)

![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)
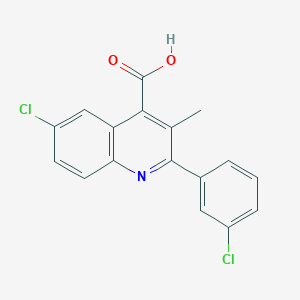
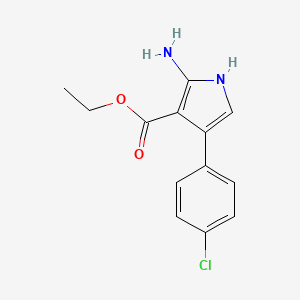
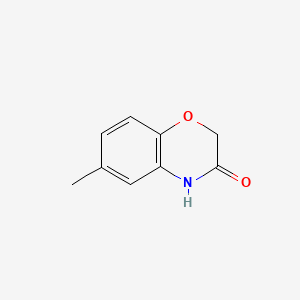
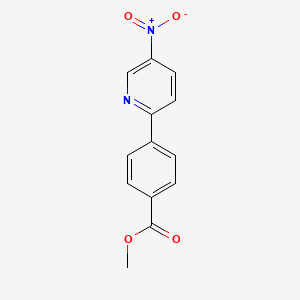
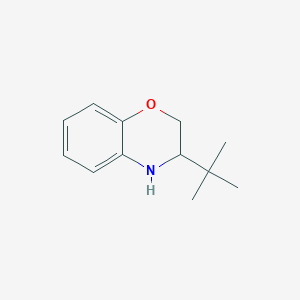
![2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B1333058.png)
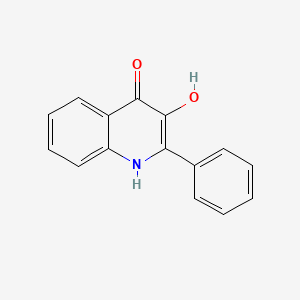
![2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile](/img/structure/B1333064.png)